Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
CAS No.: 835876-04-5
Cat. No.: VC18909995
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 835876-04-5 |
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Molecular Formula | C13H11F3N2O |
Molecular Weight | 268.23 g/mol |
IUPAC Name | 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 |
Standard InChI Key | NJUFYKWXFDHTMY-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound is systematically named benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, reflecting its benzene ring substituted with a pyridine moiety and a trifluoromethyl group. Its molecular formula is C₁₃H₁₁F₃N₂O, with a molecular weight of 268.234 g/mol . The IUPAC name denotes the following structural features:
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A benzene ring with an amino group (-NH₂) at position 1.
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A 6-methoxy-3-pyridinyl substituent at position 2, comprising a pyridine ring with a methoxy (-OCH₃) group at position 6.
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A trifluoromethyl (-CF₃) group at position 5.
The presence of both methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions .
The trifluoromethyl group enhances lipophilicity, as evidenced by the predicted LogP value, while the methoxy-pyridine moiety contributes to π-π stacking interactions in biological systems .
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution
A common strategy for introducing methoxy groups to pyridine rings involves nucleophilic substitution. For example, 2-chloro-3-trifluoromethylpyridine reacts with sodium methoxide under reflux conditions to yield methoxy-substituted derivatives . Applying this method:
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Reaction Setup:
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Key Challenges:
Structural Optimization
Modifications to the core structure, such as replacing the methoxy group with other substituents, have been explored in related compounds. For instance, desmethoxy analogs of quinoline-based antivirals exhibited reduced potency, underscoring the importance of the methoxy group in bioactivity .
Structural and Electronic Features
Conformational Analysis
X-ray crystallography of analogous compounds reveals that the pyridine ring adopts a nearly coplanar orientation with the benzene ring, facilitating conjugation and electronic delocalization . The trifluoromethyl group induces a slight distortion due to steric and electronic effects.
Electronic Effects
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Methoxy Group: Enhances electron density on the pyridine ring, promoting hydrogen bonding with biological targets (e.g., Asp318 in HCV NS5B polymerase) .
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Trifluoromethyl Group: Withdraws electrons via inductive effects, increasing oxidative stability and membrane permeability .
Hazard | Precautionary Measures |
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Flammability | Store away from ignition sources |
Skin/Irritation | Use gloves and eye protection |
Environmental Impact
The trifluoromethyl group is resistant to biodegradation, necessitating careful waste management to prevent environmental persistence .
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